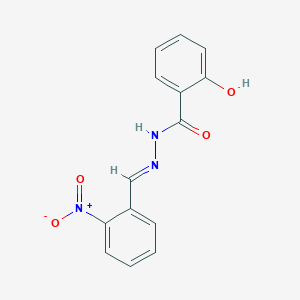

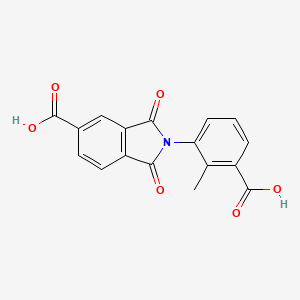

![molecular formula C19H19N3O4 B5509793 (3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)

(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a class of fused heterocyclic compounds, which are of interest due to their complex structures and potential biological activities. Fused heterocycles, such as pyrano[2,3-c]pyrroles and pyrazolo[3,4-d]pyridines, are notable for their diverse chemical properties and roles in pharmaceuticals.

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions, intramolecular cyclizations, and the use of various catalysts to facilitate the formation of the complex heterocyclic frameworks. For example, the synthesis of substituted tetrahydropyrrolo[3,4-c]pyrazoles through intramolecular nitrilimine cycloaddition represents a methodological approach relevant to the compound (Winters, Teleha, & Sui, 2014).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as pyrano[2,3-c]pyrroles, often reveals non-planar ring systems and complex stereochemistry. The structure and conformations are typically confirmed through spectral data, including IR and NMR spectroscopy, highlighting the intricate nature of these molecules (He, 2010).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include cycloadditions, Michael additions, and other transformations that introduce or modify functional groups within the heterocyclic framework. These reactions are crucial for further derivatization and exploration of chemical space (Gao et al., 2016).

Applications De Recherche Scientifique

Synthetic Pathways and Antibacterial Activity : Research has explored the synthesis and antibacterial activity of novel tetracyclic pyridone carboxylic acids, which show promise in inhibiting DNA gyrase from Escherichia coli and exhibiting potent antibacterial activity against both Gram-positive and Gram-negative bacteria, except for Pseudomonas aeruginosa. These compounds have been found to have a significant impact on bacterial growth, suggesting potential applications in developing new antibiotics or studying bacterial resistance mechanisms (Jinbo et al., 1993).

Chemical Synthesis and Molecular Structure : Another area of research focuses on the synthesis of 2-phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione derivatives, highlighting innovative synthetic approaches to generate fused heterocyclic compounds. Such studies are crucial for understanding the chemical properties and reactivity of complex molecules, potentially leading to the discovery of novel materials or therapeutic agents (Vydzhak & Panchishin, 2008).

Experimental and Quantum-Chemical Calculations : The formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through experimental and quantum-chemical calculations demonstrates the importance of computational chemistry in predicting and rationalizing the outcomes of chemical reactions. Such research can aid in the design of new compounds with desired properties and functions, including pharmacologicalagents, catalysts, or materials (Yıldırım, Kandemirli, & Akçamur, 2005).

Development of Anticancer Agents : The study of organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as potential anticancer agents showcases the intersection of organic chemistry and pharmacology. By synthesizing and evaluating the cytotoxicity and cell cycle effects of these compounds, researchers can identify new pathways for cancer treatment and understand the molecular basis of drug interactions with cancer cells (Stepanenko et al., 2011).

Retinoic Acid Receptor Antagonism : Investigating the synthesis and structure-activity relationships of heterocyclic ring-containing benzoic acid derivatives as retinoic acid receptor antagonists provides insights into the molecular mechanisms of action of potential therapeutics. Such research is valuable for the development of drugs targeting retinoic acid receptors, which play crucial roles in cell differentiation and proliferation (Yoshimura et al., 1995).

Propriétés

IUPAC Name |

(3aR,9bR)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c23-17(16-12-5-3-6-14(12)20-21-16)22-8-13-11-4-1-2-7-15(11)26-10-19(13,9-22)18(24)25/h1-2,4,7,13H,3,5-6,8-10H2,(H,20,21)(H,24,25)/t13-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIICHKOKOPREZ-BFUOFWGJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2C(=O)N3CC4C5=CC=CC=C5OCC4(C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1)NN=C2C(=O)N3C[C@@H]4C5=CC=CC=C5OC[C@@]4(C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,9bR)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

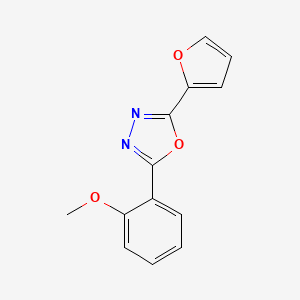

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)

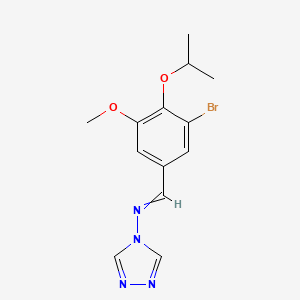

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)

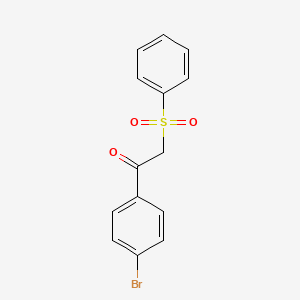

![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)